1-Octenylsuccinic anhydride
Overview
Description
1-Octenylsuccinic anhydride (OSA) is a chemical compound with the molecular formula C12H18O3 . It is an important intermediate in fine chemistry due to its high chemical reactivity. It can undergo a series of reactions such as addition, substitution, reduction, acetylation, hydrolysis, and polymerization under appropriate conditions .
Synthesis Analysis
OSA can be synthesized through various methods. For instance, it can be prepared by esterifying starch with OSA, yielding a product with amphiphilic properties . This modification confers OSA-starch with wide applications as a fat replacer, encapsulating and emulsifying agent in the food industry .Molecular Structure Analysis
The molecular structure of OSA consists of a carbon backbone with a molecular weight of 210.270 Da . The structure also includes a carbonyl group, as indicated by the characteristic peak of carbonyl at 1727 cm^-1 .Chemical Reactions Analysis
OSA exhibits high chemical reactivity. It can undergo various chemical reactions such as addition, substitution, reduction, acetylation, hydrolysis, and polymerization . For example, native starch and nano starch can be esterified with OSA, conferring them with amphiphilic properties .Physical And Chemical Properties Analysis
OSA has a molecular weight of 210.270 Da and a monoisotopic mass of 210.125595 Da . It has a flash point of 147.1±22.0 °C and an index of refraction of 1.532 .Scientific Research Applications
Food Chemistry and Starch Modification
- HPLC Analysis in Modified Starch : OSA is used in modified starches, and its forms can be analyzed using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry. This allows for the determination of free and bound OS content in modified starch (Qiu, Bai, & Shi, 2012).
- Starch Chain Modification : OSA-modified starches have been studied for their varying degrees of substitution and the location of OS substituents along starch chains. This impacts the physicochemical properties of the starch, useful in food applications (Bai, Kaufman, Wilson, & Shi, 2014).
- Emulsifying Properties of Starch Granules : Octenylsuccinylation significantly impacts the emulsifying properties of starch granules. Modified starch granules have shown potential as Pickering emulsifiers in food and pharmaceutical industries (Li et al., 2019).
Polymer and Material Science
- pH-sensitive Nanoparticle Drug Delivery : OSA-modified chitosan forms nanoparticles for drug delivery, showing biocompatibility and pH sensitivity, useful for targeted therapy (Yu, Ma, Ye, Li, & Zhang, 2020).
- High-Speed Shear in Starch Modification : High-speed shear is used to improve the properties of OSA-modified corn starch, affecting its physicochemical properties and making it suitable for various industrial applications (Wang, He, Fu, Luo, & Huang, 2015).
Miscellaneous Applications
- Encapsulation Efficiency in Flour : OSA is used to enhance encapsulation efficiency in black glutinous rice flour, impacting the flour's chemical structure and properties (Pattarathitiwat & Intipunya, 2018).
- Cosmetic Applications : Although related to cosmetics, it's notable that OSA derivatives, like Aluminum Starch Octenylsuccinate, are evaluated for safety in cosmetic formulations, focusing on non-toxicity and skin compatibility (Carratù, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
OSA has found wide application as a fat replacer, encapsulating and emulsifying agent in the food industry . The findings presented in the investigation provide a better understanding of the design and development of OSA nano starch and provide valuable guidance to further enhance the added value of tiger nuts and future applications in the food industry .
Properties
IUPAC Name |
3-[(E)-oct-1-enyl]oxolane-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h7-8,10H,2-6,9H2,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLISWPFVWWWNNP-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2,5-Furandione, dihydro-3-(octen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7757-96-2, 26680-54-6 | |
Record name | 1-Octenyl succinic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octenylsuccinic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026680546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octenylsuccinic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163383 | |
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Record name | 2,5-Furandione, dihydro-3-(octen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dihydro-3-(octenyl)furan-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Dihydro-3-(1-octenyl)furan-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.935 | |
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Record name | 1-OCTENYL SUCCINIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1085 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dihydro-3-(1-octenyl)-2,5-furandione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037816 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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